

Benchmarking Computational Models for Predicting Fluoroacetaldehyde Properties: A Comparative Guide

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Compound of Interest

Compound Name: Fluoroacetaldehyde

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Fluoroacetaldehyde ($\text{C}_2\text{H}_3\text{FO}$) is a reactive aldehyde with significant interest in toxicology and biochemistry due to its role as a cardiotoxic agent and a metabolic precursor to fluoroacetate. [1] Accurate prediction of its properties through computational modeling is crucial for understanding its reactivity, toxicity, and metabolic fate, thereby aiding in drug development and risk assessment. This guide provides a comparative overview of various computational models for predicting the properties of **Fluoroacetaldehyde**, supported by available experimental data and performance benchmarks from analogous compounds.

Experimental Data for Fluoroacetaldehyde

A critical aspect of benchmarking computational models is the availability of high-quality experimental data. For **Fluoroacetaldehyde**, experimental data is sparse. The following table summarizes the currently available experimental properties.

Property	Value	Source
Molecular Formula	C ₂ H ₃ FO	[2]
Molar Mass	62.043 g·mol ⁻¹	[2]
Boiling Point	19-23 °C	[3]
LD50 (Intraperitoneal, mouse)	6 mg/kg	[4]
LD50 (Subcutaneous, mouse)	4.8 mg/kg (4800 µg/kg)	[4]

Comparison of Computational Models

The prediction of chemical properties can be broadly approached through two main computational methodologies: quantum mechanics (QM) based methods like Density Functional Theory (DFT), and Quantitative Structure-Activity Relationship (QSAR) models.

Density Functional Theory (DFT) for Reactivity and Spectroscopic Properties

DFT is a powerful quantum mechanical method for predicting molecular properties such as geometric structures, reaction energies, and spectroscopic parameters. The accuracy of DFT predictions is highly dependent on the choice of the functional and basis set. While direct benchmark studies on **Fluoroacetaldehyde** are not readily available, performance data on related small organic and halogenated molecules can provide valuable insights.

Table 1: Performance of Selected DFT Functionals for Predicting Properties of Small Organic and Halogenated Molecules

DFT Functional	Property	Mean Absolute Error (MAE) / Root Mean Square Error (RMSE)	Computational Cost	Key Strengths & Weaknesses
B3LYP	Reaction & Activation Energies	Can have errors > 2 kcal/mol for some reaction types. [5]	Moderate	Good general-purpose functional, but may require dispersion corrections for accurate non-covalent interactions. [6]
M06-2X	Reaction & Activation Energies	~1.0-1.5 kcal/mol for reaction energies. [6]	Higher	Excellent for thermochemistry and kinetics of main-group elements. [5]
ω B97X-D	^{19}F NMR Chemical Shifts	RMS error of 3.57 ppm. [7]	Higher	Good for non-covalent interactions and spectroscopic properties due to included dispersion corrections. [7]
PBE0	Reaction Energies	Errors of ~2 kcal/mol or less for some reaction types. [5]	Moderate	A popular hybrid functional with good performance across a range of properties.

MN15	Activation Energies	Among the most accurate for activation energies.[6]	Higher	A meta-GGA functional with broad applicability.
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Experimental Protocols for DFT Calculations:

A typical DFT calculation for predicting the properties of **Fluoroacetaldehyde** would involve the following steps:

- **Structure Optimization:** The 3D structure of **Fluoroacetaldehyde** is optimized to find its lowest energy conformation. This is typically done using a specific DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)).
- **Frequency Calculation:** A frequency calculation is performed on the optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to predict vibrational frequencies for comparison with experimental IR spectra.
- **Property Calculation:** Desired properties such as reaction energies, bond lengths, and NMR chemical shifts are then calculated at the same level of theory. For NMR predictions, the GIAO (Gauge-Including Atomic Orbital) method is commonly employed.

Quantitative Structure-Activity Relationship (QSAR) for Toxicity Prediction

QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity or toxicity. These models are particularly useful for rapid screening of large numbers of chemicals. The predictive power of a QSAR model is typically assessed by its coefficient of determination (R^2) and root mean square error (RMSE) for a test set of compounds.

Table 2: Performance of QSAR Models for Predicting Toxicity of Organic Compounds

QSAR Model Type	Endpoint	R^2 (Test Set)	RMSE (Test Set)	Computational Cost	Key Strengths & Weaknesses
Multiple Linear Regression (MLR)	Toxicity of binary mixtures	0.853	0.691	Low	Simple to interpret, but may not capture non-

linear relationships.[8] | | Radial Basis Function Neural Networks (RBFNN) | Toxicity of binary mixtures | 0.896 | 0.547 | Moderate | Can model non-linear relationships, but may be prone to overfitting.[8] | | Decision Tree Forest (DTF) | Reproductive Toxicity (pLOAEL) | 0.856 | 0.23 | High | Robust and can handle complex datasets.[9] | | Decision Tree Boost (DTB) | Reproductive Toxicity (pLOAEL) | 0.945 | 0.14 | High | Often provides higher accuracy than single decision trees.[9] |

Experimental Protocols for QSAR Model Development:

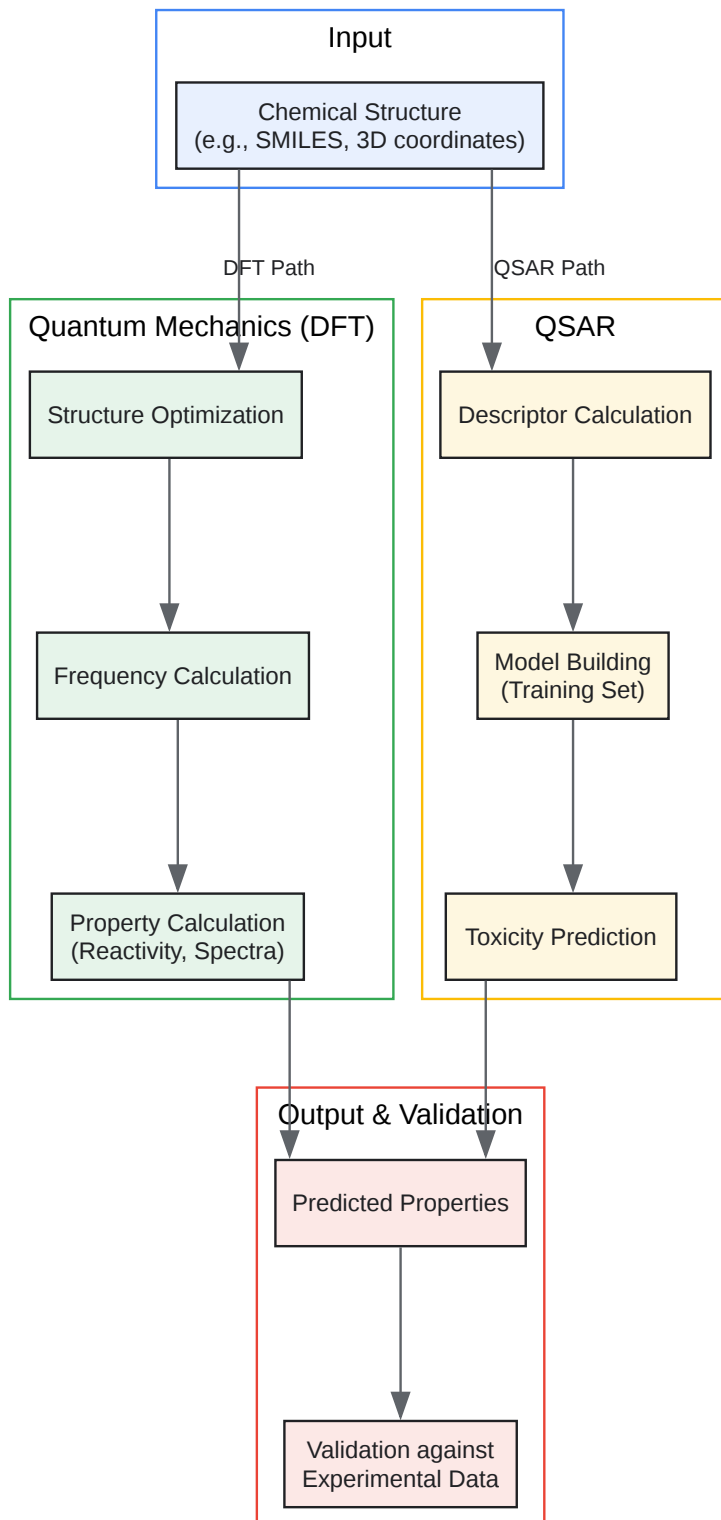
The development and validation of a QSAR model for predicting the toxicity of **Fluoroacetaldehyde** would generally follow these steps:

- **Data Collection:** A dataset of structurally diverse chemicals with experimentally determined toxicity values (e.g., LD50) is compiled.
- **Descriptor Calculation:** For each chemical in the dataset, a set of molecular descriptors (e.g., physicochemical properties, topological indices) is calculated.
- **Model Building:** The dataset is split into a training set and a test set. A statistical method (e.g., MLR, machine learning) is used to build a model that correlates the descriptors with the toxicity values for the training set.
- **Model Validation:** The predictive performance of the model is evaluated using the independent test set. Statistical metrics such as R^2 and RMSE are calculated to assess the model's accuracy.[9]

Visualization of Computational Workflow

The following diagram illustrates a general workflow for the computational prediction of chemical properties, from initial structure input to property prediction and validation.

Computational Property Prediction Workflow

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Caption: A generalized workflow for predicting chemical properties using DFT and QSAR models.

Conclusion

While experimental data for **Fluoroacetaldehyde** remains limited, computational modeling offers a powerful avenue for predicting its properties. DFT methods, particularly functionals like M06-2X and ω B97X-D, are well-suited for investigating its reactivity and spectroscopic characteristics. For toxicity assessment, QSAR models, especially those based on machine learning algorithms like decision trees, can provide rapid and reasonably accurate predictions. The choice of computational model should be guided by the specific property of interest, the desired level of accuracy, and the available computational resources. It is imperative that any computational prediction is accompanied by a clear description of the methodology and, where possible, validated against experimental data for related compounds to ensure reliability.

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